molecular formula C10H15N3O2 B15330549 tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate

tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate

Cat. No.: B15330549
M. Wt: 209.24 g/mol
InChI Key: RIQHRTNKKRFIQD-UHFFFAOYSA-N
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Description

Tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate: is a chemical compound with the molecular formula C10H15N3O2. It belongs to the class of pyrazine derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methyl group attached to the pyrazine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate typically involves the following steps:

  • Starting Materials: : The synthesis often begins with commercially available starting materials such as 3-amino-6-methylpyrazine-2-carboxylic acid.

  • Protection of Amino Group: : The amino group is protected using tert-butyloxycarbonyl (Boc) protection to prevent unwanted side reactions.

  • Esterification: : The carboxylic acid group is then esterified using tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The pyrazine ring can be oxidized to form pyrazine-2,3-dione derivatives.

  • Reduction: : The compound can be reduced to form the corresponding amine derivatives.

  • Substitution: : The tert-butyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation Products: : Pyrazine-2,3-dione derivatives.

  • Reduction Products: : Amines and other reduced derivatives.

  • Substitution Products: : Derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

  • Biology: : The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : It is used in the development of new drugs and therapeutic agents.

  • Industry: : The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate is similar to other pyrazine derivatives, such as:

  • Pyrazine-2-carboxylic acid

  • 3-Amino-6-methylpyrazine-2-carboxylic acid

  • Tert-butyl pyrazine-2-carboxylate

These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl 3-amino-6-methylpyrazine-2-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-6-5-12-8(11)7(13-6)9(14)15-10(2,3)4/h5H,1-4H3,(H2,11,12)

InChI Key

RIQHRTNKKRFIQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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